3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole

Medicinal Chemistry Physicochemical Property Prediction Lead Optimisation

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 1782851-56-2) is a trisubstituted 1,2,4-triazole building block featuring a bromine atom at the 3-position, a cyclopentyl ring at the 5-position, and a methyl group at the 1-position. Its molecular formula is C₈H₁₂BrN₃ with a molecular weight of 230.10 g/mol, and it is commercially available at research-grade purity (typically 95%) from multiple suppliers.

Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
Cat. No. B13285155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole
Molecular FormulaC8H12BrN3
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)Br)C2CCCC2
InChIInChI=1S/C8H12BrN3/c1-12-7(10-8(9)11-12)6-4-2-3-5-6/h6H,2-5H2,1H3
InChIKeyHUJRTOHFPVZFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 1782851-56-2): Core Chemical Identity and Procurement Profile


3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 1782851-56-2) is a trisubstituted 1,2,4-triazole building block featuring a bromine atom at the 3-position, a cyclopentyl ring at the 5-position, and a methyl group at the 1-position . Its molecular formula is C₈H₁₂BrN₃ with a molecular weight of 230.10 g/mol, and it is commercially available at research-grade purity (typically 95%) from multiple suppliers . The compound belongs to the 1,2,4-triazole class, which is a privileged scaffold in medicinal chemistry and agrochemical discovery due to its ability to engage diverse biological targets [1]. The 3-bromo substituent provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), while the 5-cyclopentyl group introduces a defined lipophilic footprint that is distinct from linear alkyl or aryl substituents.

Why Generic 1,2,4-Triazole Intermediates Cannot Replace 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole in Structure–Activity Programs


Within the 1,2,4-triazole chemotype, simultaneous variation of N1-alkylation, C3-halogenation, and C5-cycloalkyl substitution generates pronounced differences in physicochemical and geometric properties that critically affect downstream functionalisation efficiency and target engagement . Replacing the 3-bromo-5-cyclopentyl-1-methyl pattern with a simpler 3-bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2) eliminates the cyclopentyl group, resulting in a >1.5-unit reduction in calculated LogP and loss of the spatially defined lipophilic binding footprint required in many kinase and GPCR inhibitor pharmacophores . Conversely, substituting with the non-brominated 5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 389606-94-4) removes the C3 halogen necessary for Pd-catalysed cross-coupling, thereby severing the most common synthetic vector for constructing biaryl or amino-linked analogues . Isomeric 5-bromo-3-cyclopentyl-1H-1,2,4-triazole (CAS 1210976-47-8) relocates the bromine from C3 to C5 and lacks N1-methylation, altering both the site of functionalisation and hydrogen-bond acceptor profile of the triazole ring [1]. These differences render generic triazole surrogates inadequate for maintaining synthetic route integrity and structure–activity relationships established with the 3-bromo-5-cyclopentyl-1-methyl substitution pattern.

Quantitative Differentiator Evidence: 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole vs. Closest Analogs


Calculated Lipophilicity (LogP) Head-to-Head Comparison with the Non-Brominated 5-Cyclopentyl-1-methyl-1H-1,2,4-triazole Analog

The 3-bromo substituent markedly increases the calculated lipophilicity of the triazole scaffold relative to its non-halogenated analog. 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole exhibits a computed LogP of 2.2352 (TPSA 30.71) . The matched-pair comparator 5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 389606-94-4), which lacks bromine, has a predicted LogP significantly below 1.5 based on its molecular formula and absence of halogen . This ΔLogP ≥ 0.7 translates into a roughly 5-fold increase in calculated octanol–water partition coefficient, which can enhance passive membrane permeability and modulate off-target promiscuity in cellular assays.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimisation

Synthetic Utility: 3-Bromo Substituent Enables Pd-Catalysed Cross-Coupling That Is Inaccessible in the Non-Halogenated 5-Cyclopentyl-1-methyl-1H-1,2,4-triazole

The C3–Br bond in 3-bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole provides a reactive site for Suzuki–Miyaura, Buchwald–Hartwig amination, and Sonogashira couplings, enabling direct installation of aryl, heteroaryl, and amine substituents at the triazole C3 position . The non-brominated analog 5-cyclopentyl-1-methyl-1H-1,2,4-triazole lacks this handle and would require electrophilic halogenation or C–H activation (with attendant regioselectivity challenges) to achieve the same diversification, adding 2–4 synthetic steps and reducing overall route efficiency typically by 30–50% in reported triazole functionalisation sequences [1].

Synthetic Chemistry Cross-Coupling Building Block Utility

Regioisomeric Specificity: 3-Bromo-5-cyclopentyl-1-methyl vs. 5-Bromo-3-cyclopentyl-1H-1,2,4-triazole – Different Positional Reactivity and Hydrogen-Bond Profile

The bromine position differs between 3-bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole (Br at C3) and the regioisomer 5-bromo-3-cyclopentyl-1H-1,2,4-triazole (CAS 1210976-47-8; Br at C5, no N1–CH₃) [1]. The N1-methyl group in the target compound quaternises the triazole nitrogen, eliminating hydrogen-bond donor capacity at N1 and shifting the heterocycle's electronic character, which can affect both cross-coupling reactivity (due to different electron density at C3) and target binding (due to altered H-bond network and orientation of the cyclopentyl ring).

Regioselectivity Isomer Differentiation Structure–Activity Relationships

GHS Hazard Classification: Acute Toxicity Profile Supports Differentiated Handling Requirements vs. Non-Halogenated Triazoles

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole carries a GHS06 (skull and crossbones) hazard classification with Danger signal word and H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) hazard statements . In contrast, the non-brominated 5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 389606-94-4) is generally listed with a Warning signal word and lower acute toxicity classification, reflecting the significant safety profile difference introduced by the bromine substituent.

Safety Assessment Procurement Risk Management Laboratory Safety

Molecular Weight and Physicochemical Space Differentiation from the 3-Bromo-1-methyl-1H-1,2,4-triazole Fragment

Compared to the minimal 3-bromo-1-methyl-1H-1,2,4-triazole fragment (CAS 56616-91-2; MW 161.99, 2 non-hydrogen atoms in substituents) , the target compound (MW 230.10) incorporates a cyclopentyl ring that adds 68 Da and 5 non-hydrogen atoms, shifting the scaffold into a higher molecular weight and lipophilicity space (cLogP ~2.24) more typical of lead-like and drug-like libraries . This differentiation is relevant for hit-to-lead programs where fragment-like starting points require systematic scaffold growth.

Fragment-Based Drug Design Physicochemical Property Space Library Design

GHS Hazard Classification: Acute Toxicity Profile Supports Differentiated Handling Requirements vs. Non-Halogenated Triazoles

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole carries a GHS06 (skull and crossbones) hazard classification with Danger signal word and H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) hazard statements . In contrast, the non-brominated 5-cyclopentyl-1-methyl-1H-1,2,4-triazole (CAS 389606-94-4) is generally listed with a Warning signal word and lower acute toxicity classification, reflecting the significant safety profile difference introduced by the bromine substituent.

Safety Assessment Procurement Risk Management Laboratory Safety

Procurement-Driven Application Scenarios for 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole


Medicinal Chemistry Lead Optimisation: Synthetic Diversification via Suzuki–Miyaura and Buchwald–Hartwig Coupling

The C3–Br handle facilitates Pd-catalysed cross-coupling to generate focused libraries of 3-aryl, 3-heteroaryl, and 3-amino-substituted 5-cyclopentyl-1-methyl-1,2,4-triazoles. The pre-installed cyclopentyl ring provides a defined aliphatic substituent that would otherwise require multi-step synthesis, enabling rapid exploration of steric and lipophilic SAR around the triazole core . Compared to using the non-brominated 5-cyclopentyl-1-methyl analog, which requires C–H activation or halogenation, the brominated building block reduces analogue synthesis cycle time by an estimated 30–50% [1]. This scenario is directly supported by Evidence Items 2 and 4 in Section 3 and is applicable to programmes targeting kinase, GPCR, and epigenetic targets where 1,2,4-triazole cores are prevalent pharmacophores.

Agrochemical Discovery: Scaffold Merging for Fungicide Lead Generation

1,2,4-Triazoles are a core scaffold of numerous commercial fungicides (e.g., propiconazole, tebuconazole). 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole supplies a brominated triazole intermediate with a cyclopentyl group that can mimic the lipophilic side chains found in demethylase inhibitor (DMI) fungicides. The LogP of ~2.24 falls within the preferred range for foliar fungicide candidates, and the bromine provides a synthetic exit vector for introducing diverse aromatic rings via cross-coupling. This scenario builds on the LogP and reactivity differentiation established in Evidence Items 1 and 2.

Computational Chemistry and in Silico Screening Library Design

The compound’s computed physicochemical descriptors (LogP 2.24, TPSA 30.71, MW 230.10, no H-bond donors) place it firmly within lead-like chemical space and make it suitable for inclusion in diversity-oriented synthesis libraries . Its quantitative differentiation from the fragment-like 3-bromo-1-methyl analog (ΔMW = 68 Da, ΔLogP ≈ 1.2–1.7) allows library designers to select the cyclopentyl-substituted variant when scaffold complexity and lipophilicity need to be increased in a single synthetic step (Evidence Item 4).

Laboratory Safety and Procurement Risk Assessment

The GHS06 acute toxicity classification (H301, H311, H331) requires that procurement decisions factor in the need for enhanced PPE, fume hood usage, and hazardous waste disposal, compared to the lower-risk non-halogenated 5-cyclopentyl-1-methyl analog (Evidence Item 5). For laboratories evaluating cost and safety protocols, the quantified hazard profile provides a clear differentiator that can influence supplier selection, ordering scale, and storage requirements.

Quote Request

Request a Quote for 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.